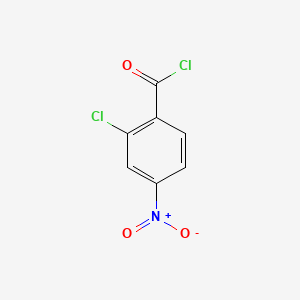

2-Chloro-4-nitrobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHNITVDTYAHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064559 | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-36-1 | |

| Record name | 2-Chloro-4-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Nitrobenzoyl Chloride

Precursor Synthesis and Intermediate Transformations

The principal precursor for the industrial synthesis of 2-chloro-4-nitrobenzoyl chloride is 2-chloro-4-nitrobenzoic acid. nih.gov The availability and purity of this starting material are crucial for the efficiency and quality of the final product. orgsyn.org The primary transformation involves the conversion of the carboxylic acid group to an acyl chloride.

Conversion of 2-Chloro-4-nitrobenzoic Acid to this compound

The conversion of 2-chloro-4-nitrobenzoic acid to its acyl chloride derivative is a standard yet nuanced process in organic synthesis. Several reagents are commonly employed for this chlorination, each with its own set of advantages and reaction conditions.

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction between 2-chloro-4-nitrobenzoic acid and thionyl chloride proceeds by heating the mixture, often under reflux conditions. googleapis.com An excess of thionyl chloride can be used, which also serves as the solvent, eliminating the need for an additional organic solvent and simplifying downstream processing. google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and drives the reaction to completion.

A patent describes a method where 2-chloro-4-nitrobenzoic acid is warmed with thionyl chloride and then refluxed for approximately three hours. After the reaction, the excess thionyl chloride is removed by distillation, followed by vacuum distillation of the remaining product to yield this compound with a reported yield of 93%. googleapis.com In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. nih.gov

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Thionyl chloride | Reflux, 3 hours | 93% | googleapis.com |

| p-Nitrobenzoic acid | Thionyl chloride | Gentle reflux, 20 hours | 97-98% | tandfonline.com |

| 2-Nitrobenzoic acid | Thionyl chloride | Reflux, 30 minutes | Essentially quantitative | prepchem.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | Not specified | Not specified | nih.gov |

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder and more selective alternative to thionyl chloride, capable of reacting at lower temperatures, sometimes even at room temperature. chemicalbook.com The reaction with oxalyl chloride also produces gaseous byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), along with hydrogen chloride (HCl), which simplifies product purification. chemicalbook.com

Similar to thionyl chloride reactions, a catalytic amount of DMF is often employed to facilitate the conversion. orgsyn.org The mechanism involves the in-situ formation of a Vilsmeier-type reagent from oxalyl chloride and DMF, which is the active chlorinating species. wikipedia.org While generally more expensive than thionyl chloride, the milder conditions offered by oxalyl chloride can be advantageous for sensitive substrates. chemicalbook.com

Table 2: Oxalyl Chloride Mediated Synthesis of Acyl Chlorides

| Starting Material | Reagent | Conditions | Reference |

|---|---|---|---|

| 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid | Oxalyl chloride, DMF (cat.) | Room temperature, 1.5 hours in CH₂Cl₂ | orgsyn.org |

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent for the conversion of carboxylic acids to acyl chlorides. orgsyn.orgtandfonline.com The reaction typically involves mixing the carboxylic acid with PCl₅ and heating the mixture. orgsyn.orgprepchem.com A notable byproduct of this reaction is phosphorus oxychloride (POCl₃), which has a relatively high boiling point and may require careful separation from the desired acyl chloride product, often through fractional distillation. orgsyn.orgprepchem.com

The yield of the acyl chloride can be highly dependent on the purity of the phosphorus pentachloride used. orgsyn.org For instance, the synthesis of p-nitrobenzoyl chloride from p-nitrobenzoic acid and PCl₅ can yield 90-96% of the product with high-quality reagents. orgsyn.org The reaction is initiated by heating and proceeds with the evolution of hydrogen chloride gas. orgsyn.org

Table 3: Phosphorus Pentachloride Mediated Synthesis of Acyl Chlorides

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Nitrobenzoic acid | Phosphorus pentachloride | Heating on a water bath | 90-96% | orgsyn.org |

| 4-Nitrobenzoic acid | Phosphorus pentachloride | Heating on a water bath | 90% | prepchem.com |

The use of catalysts can significantly enhance the efficiency of acyl chloride synthesis. As mentioned, DMF is a common catalyst in reactions involving thionyl chloride and oxalyl chloride. nih.gov It functions by forming a reactive intermediate that facilitates the chlorination process. wikipedia.org

In the context of thionyl chloride reactions, pyridine (B92270) can also act as a phase transfer catalyst. A patented method for synthesizing p-nitrobenzoyl chloride utilizes pyridine to catalyze the reaction between p-nitrobenzoic acid and thionyl chloride, achieving yields greater than 98%. google.com

More advanced catalytic systems are also being developed. For instance, immobilized catalysts are being explored to simplify catalyst recovery and reuse, making the process more cost-effective and environmentally friendly for industrial-scale production. google.com Palladium-based catalysts have also been investigated in the context of C-COCl bond cleavage and formation, demonstrating the potential for novel catalytic approaches in reactions involving acyl chlorides. nih.gov

Alternative Synthetic Routes and Methodological Innovations

While the conversion of 2-chloro-4-nitrobenzoic acid remains the predominant route, alternative synthetic strategies and innovations are emerging. One such approach involves the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) (FeSO₄) to yield 2-chloro-4-fluoro-5-nitrobenzoyl chloride. google.com

Another innovative method involves the reaction of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene with 2-chloro-4-fluoro-5-nitrobenzoic acid in the presence of a Lewis acid catalyst such as FeCl₃ or zinc chloride (ZnCl₂). This reaction, which is exothermic and produces hydrogen chloride, can yield the corresponding acyl chloride. google.com

These alternative routes, while perhaps more complex, offer potential advantages in terms of starting material availability or specific substitution patterns that may be difficult to achieve through traditional methods.

Nitration Strategies in Benzoyl Chloride Synthesis (e.g., from 2-Chlorobenzoyl Chloride)

The core strategy for synthesizing this compound is the nitration of 2-Chlorobenzoyl chloride using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.org

The reaction can be represented as follows: C₇H₄Cl₂O + HNO₃ --(H₂SO₄)--> C₇H₃Cl₂NO₃ + H₂O

In this reaction, the starting material, 2-Chlorobenzoyl chloride, already has two substituents on the benzene ring: a chlorine atom at position 2 and a benzoyl chloride group at position 1. The placement of the incoming nitro group is directed by these existing substituents. The nitration of a similar compound, chlorobenzene (B131634), with a mixed acid yields a mixture of isomers, predominantly the 2-nitro and 4-nitro products. chemicalbook.com For chlorobenzene nitration, the ortho-to-para isomer ratio is approximately 0.55, indicating that the para position is favored. chemicalbook.com A similar outcome is expected in the nitration of 2-Chlorobenzoyl chloride, where the nitro group is directed to the position para to the chlorine atom.

General Principles of Electrophilic Aromatic Nitration in Substituted Systems

Electrophilic aromatic substitution is a fundamental reaction mechanism in organic chemistry. masterorganicchemistry.com The nitration of a substituted benzene ring follows a three-step process:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺), a potent electrophile. libretexts.orgalevelh2chemistry.com

Attack of the Electrophile : The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. alevelh2chemistry.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the nitration (i.e., the position where the nitro group attaches) is governed by the directing effects of the substituents already present on the ring.

Chloro Group (-Cl) : The chlorine atom is an ortho, para-director. Although it is an electron-withdrawing group (deactivating the ring towards electrophilic attack) due to its electronegativity, it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions.

Benzoyl Chloride Group (-COCl) : This group is strongly electron-withdrawing and is a meta-director. It strongly deactivates the ring towards electrophilic substitution.

In the case of 2-Chlorobenzoyl chloride, the two substituents have competing directing effects. The chloro group directs incoming electrophiles to positions 4 and 6 (ortho and para to itself), while the benzoyl chloride group directs to position 5 (meta to itself). The activating influence of the chloro group's resonance effect at the para position (position 4) typically overrides the meta-directing effect of the benzoyl chloride group, leading to the formation of this compound as the major product.

Table 1: Directing Effects of Substituents in the Nitration of 2-Chlorobenzoyl Chloride

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COCl | 1 | Deactivating | Meta (to position 5) |

| -Cl | 2 | Deactivating | Ortho, Para (to positions 4 and 6) |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts, such as dinitrated compounds. figshare.com

Key parameters for optimization include:

Temperature : Electrophilic nitration is an exothermic reaction. The temperature must be carefully controlled, typically kept low (e.g., below 55°C), to prevent multiple nitrations and reduce the formation of unwanted isomers. alevelh2chemistry.com

Ratio of Reagents : The molar ratio of the nitrating mixture (HNO₃ and H₂SO₄) to the substrate (2-Chlorobenzoyl chloride) is crucial. Using an excess of the nitrating agent can drive the reaction to completion but also increases the risk of side reactions.

Reaction Time : The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. Monitoring the reaction's progress using techniques like gas chromatography can help determine the optimal reaction time. google.com

Purity of Reagents : The yield and purity of the final product can be significantly influenced by the quality of the starting materials. For instance, in the synthesis of p-nitrobenzoyl chloride, the purity of the reagents directly impacts the yield, which can range from 40% to over 90%. orgsyn.org

Table 2: General Optimization Parameters for Nitration Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Low (e.g., 0-55 °C) | Minimizes byproduct formation (e.g., dinitration) and controls the exothermic reaction. alevelh2chemistry.com |

| Reagents | Mixed acid (conc. HNO₃ + conc. H₂SO₄) | Sulfuric acid catalyzes the formation of the highly reactive nitronium ion (NO₂⁺) electrophile. libretexts.org |

| Reaction Time | Varies (e.g., hours) | Must be long enough for complete conversion but short enough to prevent degradation or side reactions. figshare.comgoogle.com |

| Purity of Reactants | High | Impurities can lead to lower yields and the formation of colored byproducts. orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Chloro-4-nitrobenzoyl chloride readily undergoes nucleophilic acyl substitution, a class of reactions pivotal to the synthesis of a wide array of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Formation of Amides (e.g., 2-Chloro-4-nitrobenzamide, 1-(2-Chloro-4-nitrobenzoyl)piperidine)

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding amides. For instance, the synthesis of 1-(2-Chloro-4-nitrobenzoyl)piperidine is achieved by treating this compound with piperidine in the presence of a base like triethylamine. This reaction proceeds with high efficiency, yielding the desired amide product.

In a broader application, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized. This synthesis involves the initial preparation of an intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride, which is then reacted with various aliphatic and aromatic amines to furnish the target amide compounds nih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Piperidine | 1-(2-Chloro-4-nitrobenzoyl)piperidine | Amide Formation |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | Alkyl/Aryl Amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Amide Formation |

Synthesis of Esters (e.g., Substituted 4-nitrobenzoates)

Esterification of alcohols and phenols with this compound is a common and efficient process. The reaction typically proceeds by mixing the alcohol or phenol with the acid chloride, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. This method is widely applicable for the preparation of various substituted 4-nitrobenzoate esters. The general reaction of acid chlorides with alcohols to form esters is a well-established transformation in organic synthesis youtube.comlibretexts.orglibretexts.org.

Formation of Thioesters and Other Derivatives

Analogous to the synthesis of esters, this compound reacts with thiols to form thioesters. A study on the synthesis of thioester derivatives as potential inhibitors of snake venom enzymes demonstrated that substituted benzoyl chlorides, including those with nitro and chloro groups, react with ethyl 2-mercaptoacetate in pyridine to yield the corresponding thioesters nih.govnih.govresearchgate.net. This indicates that this compound can be effectively used for the preparation of S-esters.

Influence of Substituents on Carbonyl Electrophilicity and Reactivity

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly enhanced by the presence of the electron-withdrawing chloro and nitro groups on the benzene (B151609) ring. These substituents exert a strong negative inductive (-I) and resonance (-M) effect, which increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles.

Studies on the solvolysis of substituted benzyl chlorides have shown that electron-withdrawing groups decrease the stability of the carbocation intermediate in a stepwise DN + AN (dissociative) mechanism, and for substrates with strongly electron-withdrawing substituents, the mechanism can shift towards an ANDN (associative) pathway nih.gov. While this study is on benzyl chlorides, the principle of electron-withdrawing groups increasing the reactivity towards nucleophilic attack is directly applicable to benzoyl chlorides. The high acidity of the parent 2-chloro-4-nitrobenzoic acid is also an indicator of the electron-withdrawing nature of the substituents, which in turn activates the corresponding acyl chloride.

Reduction Reactions

The nitro group of this compound can be selectively reduced to an amino group, providing a key synthetic route to various amino-substituted compounds.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic chemistry. A variety of reagents can be employed for this purpose, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) and chemical reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite wikipedia.org. These methods are generally effective for the reduction of nitroarenes to anilines. In a related example, the cathodic reduction of 2-chloro-4-nitrophenol (B164951) has been shown to yield 2-chloro-4-aminophenol, demonstrating the feasibility of reducing the nitro group in the presence of a chloro substituent on the aromatic ring eeer.org. This transformation is crucial for the synthesis of precursors for dyes, pharmaceuticals, and other fine chemicals.

| Starting Material | Reducing Agent/Method | Product |

|---|---|---|

| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., Pd/C) | Anilines |

| Aromatic Nitro Compounds | Iron in acidic media | Anilines |

| Aromatic Nitro Compounds | Tin(II) chloride | Anilines |

| 2-chloro-4-nitrophenol | Cathodic reduction | 2-chloro-4-aminophenol |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. quizlet.commasterorganicchemistry.com In the context of this compound, the compound itself acts not as the aromatic substrate but as the electrophilic reagent in reactions like Friedel-Crafts acylation. masterorganicchemistry.com The benzoyl chloride is converted into a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring. sigmaaldrich.com

The aromatic ring of this compound is itself highly deactivated towards electrophilic attack due to the electron-withdrawing effects of the chloro, nitro, and benzoyl chloride groups. Therefore, it is not a suitable substrate for further EAS reactions. Instead, its utility lies in its ability to acylate other aromatic systems. libretexts.orglibretexts.org

Friedel-Crafts Acylation with Activated Aromatic Systems

Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org The reaction typically involves an acyl chloride, like this compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the acid chloride, facilitating the formation of a resonance-stabilized acylium ion. This powerful electrophile is then attacked by an activated aromatic substrate. sigmaaldrich.com

This reaction has significant advantages over the related Friedel-Crafts alkylation. The acyl group introduced is electron-withdrawing, which deactivates the product ring towards further acylation, thus preventing polyacylation products. libretexts.orglibretexts.orgorganic-chemistry.org Furthermore, the acylium ion is stable and does not undergo the rearrangements that can plague alkylations. wikipedia.org

For the reaction to be successful, the aromatic substrate must be "activated," meaning it contains electron-donating groups (e.g., -OCH₃, -CH₃). The reaction fails with strongly deactivated substrates, such as nitrobenzene (B124822). libretexts.orglibretexts.org When this compound is used to acylate an activated ring like anisole, the incoming acyl group will be directed to the ortho and para positions due to the activating nature of the methoxy group.

Table 2: Friedel-Crafts Acylation - Reaction Components and Roles

| Component | Example | Role in Reaction |

|---|---|---|

| Acylating Agent | This compound | Source of the electrophilic acylium ion |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Generates the acylium ion |

| Aromatic Substrate | Anisole (C₆H₅OCH₃) | Nucleophile that attacks the acylium ion |

| Product | Aryl ketone | Monoacylated aromatic compound |

Mechanistic Studies of Acylation and Related Reactions

The mechanism of acylation reactions, particularly Friedel-Crafts acylation, has been extensively studied to understand the factors controlling reaction rates and selectivity. Key investigative tools include the study of kinetic isotope effects and the influence of solvents on the reaction pathway.

Kinetic Isotope Effects and Isotopic Labeling

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. youtube.com A KIE is observed when replacing an atom with one of its heavier isotopes results in a change in the reaction rate. youtube.comprinceton.edu

In the context of Friedel-Crafts acylation, a primary KIE is expected if the C-H bond of the aromatic substrate is broken during the rate-limiting step. youtube.com The mechanism involves two main steps: the attack of the aromatic ring on the acylium ion to form a carbocation intermediate (the arenium ion or sigma complex), and the subsequent loss of a proton to restore aromaticity. quizlet.com

If Step 1 (formation of the arenium ion) is rate-determining: No significant primary KIE would be observed upon isotopic substitution of the aromatic hydrogen with deuterium (kH/kD ≈ 1), because the C-H bond is not broken in this step. youtube.com

If Step 2 (deprotonation) is rate-determining: A significant primary KIE (kH/kD > 1) would be expected, as the C-H bond is broken in this slow step. youtube.comprinceton.edu

For most Friedel-Crafts acylations, the formation of the arenium ion is the rate-determining step, and thus, a significant KIE is generally not observed. youtube.com Isotopic labeling, using isotopes like ¹⁴C or ¹³C in the carbonyl group of this compound, can also be employed to trace the path of the acyl group through the reaction sequence and in metabolic studies. cea.frscripps.edu

Table 3: Expected Kinetic Isotope Effects (KIE) in Friedel-Crafts Acylation

| Rate-Determining Step | Bond(s) Broken in RDS | Isotopic Substitution | Expected kH/kD Value |

|---|---|---|---|

| Formation of Arenium Ion | C-C (new bond forms) | Aromatic C-H to C-D | ~ 1 (No primary KIE) |

| Deprotonation of Arenium Ion | Aromatic C-H | Aromatic C-H to C-D | > 1 (Normal primary KIE) |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly influence the rate and selectivity of chemical reactions, including acylations. chemrxiv.orgnih.gov Solvents can affect the stability of reactants, intermediates, and transition states. In Friedel-Crafts acylation, the solvent's polarity can impact the formation of the initial complex between this compound and the Lewis acid, as well as the stability of the charged acylium and arenium ion intermediates.

Studies on the solvolysis of the related compound p-nitrobenzoyl chloride in various alcohol-water mixtures have shown that both the solvent composition and the nucleophilic properties of the solvent molecules play a crucial role. rsc.org A general theory for such reactions in alcohol-water mixtures considers four competing pathways, with either alcohol or water acting as the nucleophile and as a general base. rsc.org

While Friedel-Crafts reactions are typically performed in non-polar, aprotic solvents like dichloromethane or 1,2-dichloroethane to avoid reaction with the catalyst, the principles of solvent-intermediate interactions remain relevant. chemrxiv.org The ability of a solvent to solvate the charged intermediates can affect the activation energy of the reaction. For instance, a more polar solvent might stabilize the charged intermediates, potentially increasing the reaction rate, provided it does not deactivate the Lewis acid catalyst. The choice of solvent can also influence the regioselectivity (e.g., the ortho/para ratio) of the acylation on the activated aromatic ring by differentially solvating the transition states leading to the different isomers.

Applications of 2 Chloro 4 Nitrobenzoyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

2-Chloro-4-nitrobenzoyl chloride serves as a key starting material for the assembly of intricate heterocyclic structures, which are integral to many biologically active compounds.

Synthesis of Benzoxazole (B165842) Derivatives (e.g., as Interleukin-6 Antagonists)

A significant application of this compound is in the synthesis of benzoxazole derivatives, which have been investigated for their potential as Interleukin-6 (IL-6) antagonists. IL-6 is a cytokine involved in inflammatory and autoimmune diseases, and its inhibition is a target for therapeutic intervention.

In a study focused on developing IL-6 inhibitors, this compound was used as a reactant to create a series of benzoxazole compounds. nih.govsemanticscholar.org The research demonstrated that certain synthetic derivatives of benzoxazole exhibited strong suppressive effects on IL-6-mediated signaling pathways. nih.govsemanticscholar.orgukm.my Specifically, these compounds were shown to inhibit the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key step in the IL-6 signaling cascade. nih.govsemanticscholar.orgukm.my Among the synthesized derivatives, several compounds demonstrated a significant reduction in the production of inflammatory cytokines such as IFN-γ and IL-17 by T cells, highlighting the potential of these benzoxazole derivatives in treating chronic inflammatory and autoimmune diseases. nih.govsemanticscholar.org

Table 1: Selected Benzoxazole Derivatives and their Biological Activity

| Compound | Inhibition of IL-6-induced STAT3 phosphorylation | Effect on Inflammatory Cytokine Production |

|---|---|---|

| Compound 4 | Strong suppression (80-90%) | Strong suppression of IFN-γ and IL-17 |

| Compound 6 | Strong suppression (80-90%) | Less cytotoxic than other active compounds |

| Compound 15 | Strong suppression (80-90%) | Less cytotoxic than other active compounds |

Precursor for Benzonitriles (e.g., with Antimalarial Activity)

This compound is a direct precursor to 2-chloro-4-nitrobenzonitrile. A patented method describes the preparation of benzonitriles through the reaction of the corresponding benzoyl chloride with an alkanesulphonyltrichlorophosphazene, with specific mention of this compound as a starting material. nih.gov

While the direct antimalarial activity of 2-chloro-4-nitrobenzonitrile is not explicitly detailed in the available research, the broader class of substituted benzonitriles has been explored in the context of antimalarial drug discovery. For instance, studies on other heterocyclic systems, such as substituted pyrazoles, have investigated the role of the nitrile functional group. In one such study, the replacement of an ester group with a nitrile group in a series of pyrazole derivatives led to a significant decrease in antimalarial activity. mdpi.com This finding, although not directly about 2-chloro-4-nitrobenzonitrile, underscores the importance of the nitrile moiety in the structure-activity relationship of potential antimalarial compounds.

Formation of Other Heterocyclic Compounds

The utility of this compound extends to the synthesis of other complex heterocyclic systems. For example, it is an intermediate in the formation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. The synthesis begins with the conversion of 2-chloro-4-nitrobenzoic acid to its acyl chloride, this compound, which is then reacted with various amines to yield the final benzamide products. mdpi.com These compounds, which feature a complex substitution pattern on the benzene (B151609) ring, have been investigated for their biological activities. mdpi.com

Role in Medicinal Chemistry and Pharmaceutical Development

The chemical properties of this compound make it a valuable building block in the design and synthesis of new drug candidates and biologically active molecules.

Precursor for Biologically Active Compounds and Drug Candidates

This compound serves as a precursor for various compounds with therapeutic potential. The aforementioned 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents. mdpi.com A series of these compounds demonstrated potent to moderate inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. mdpi.com

The broader significance of chlorinated compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs containing chlorine. These compounds are used to treat a wide range of conditions, including bacterial infections, cancer, and depression. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of Enteropeptidase Inhibitors

A notable application of this compound is in the synthesis of enteropeptidase inhibitors. nih.gov Enteropeptidase is a serine protease found in the small intestine that plays a key role in protein digestion. Its inhibition has been explored as a potential treatment for obesity. nih.gov

In the development of novel 4-guanidinobenzoate derivatives as enteropeptidase inhibitors, this compound was utilized in the esterification of a phenol intermediate. The resulting ester, which contains the 2-chloro-4-nitrophenyl group, is a key precursor in the synthesis of the final inhibitor compounds. The introduction of a chlorine atom at the 2-position of the benzoyl group was found to enhance the inhibitory activity against enteropeptidase, which was attributed to the electron-withdrawing effect of the chlorine atom increasing the reactivity of the ester bond. nih.gov

Table 2: Key Intermediates in the Synthesis of Enteropeptidase Inhibitors

| Starting Material | Intermediate | Final Product Class |

|---|

Derivatization Strategies for Enhanced Bioactivity (e.g., based on nitro group functionalization)

The strategic derivatization of this compound, particularly leveraging the reactivity of its nitro group, is a key approach in the synthesis of novel compounds with enhanced biological activity. While direct functionalization of the nitro group post-synthesis of a core structure is one route, a more common strategy involves utilizing this compound as a foundational building block, where the nitro group plays a crucial role in the ultimate bioactivity of the synthesized derivatives.

A notable example is the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have been investigated for their antidiabetic properties. In this multi-step synthesis, the precursor 2-chloro-4-nitrobenzoic acid is first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. This intermediate is then reacted with various amines to introduce diversity, and subsequently converted to the corresponding acid chloride, which is then further reacted to yield the final benzamide derivatives. The persistent presence of the 2-chloro-4-nitro substitution pattern on the benzoyl ring is integral to the biological activity observed in the final compounds. For instance, molecular docking studies of these derivatives with α-glucosidase, a key enzyme in carbohydrate metabolism, revealed that the oxygen atoms of the nitro group on the 2-chloro-4-nitrophenyl moiety form significant hydrogen bond interactions with amino acid residues in the enzyme's active site. nih.gov Specifically, interactions with residues such as Asn:241 have been identified. nih.gov Furthermore, the entire 2-chloro-4-nitrophenyl ring has been shown to engage in pi-anion interactions with other key residues like Glu:276. nih.gov These interactions are crucial for the inhibitory activity of the compounds against α-glucosidase, highlighting the importance of the nitro group's position and electronic properties in designing potent enzyme inhibitors.

The following table summarizes the key interactions of a representative bioactive compound derived from a 2-chloro-4-nitrobenzoyl precursor with the active site of α-glucosidase.

| Derivative Component | Interacting Residue | Type of Interaction |

| Oxygen of Nitro Group | Asn:241 | Hydrogen Bond |

| 2-Chloro-4-nitrophenyl Ring | Glu:276 | Pi-Anion Interaction |

| 2-Chloro-4-nitrophenyl Ring | His:279 | Pi-Pi Stacked/T-shaped |

This strategic use of the 2-chloro-4-nitrobenzoyl scaffold demonstrates how the inherent functionalities of the starting material are exploited to develop new therapeutic agents. The electron-withdrawing nature of the nitro group, combined with the chloro substituent, significantly influences the electronic environment of the entire molecule, which in turn dictates its binding affinity and efficacy towards biological targets.

Applications in Biochemical Assays and Probe Development

This compound serves as a crucial precursor in the synthesis of specialized reagents for biochemical assays, particularly for the detection and quantification of enzyme activity. A prominent example is the development of chromogenic substrates for α-amylase, an enzyme of significant diagnostic importance. The compound 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNPG3-β) is a synthetic substrate designed for the kinetic determination of α-amylase activity in biological fluids. researchgate.net

The synthesis of such a substrate would involve the reaction of 2-chloro-4-nitrophenol (B164951), which can be derived from this compound, with a protected maltotrioside derivative. The resulting 2-chloro-4-nitrophenyl glycoside is a stable compound that, in the presence of α-amylase, is hydrolyzed, releasing the 2-chloro-4-nitrophenolate ion. This ion exhibits a distinct color, which can be measured spectrophotometrically, typically at a wavelength of 405 nm. The rate of color formation is directly proportional to the α-amylase activity in the sample.

The key features of 2-Chloro-4-nitrophenyl-based substrates in biochemical assays are summarized in the table below.

| Feature | Description |

| Chromogenic Leaving Group | The 2-chloro-4-nitrophenolate released upon enzymatic cleavage is colored, allowing for easy spectrophotometric detection. |

| Kinetic Measurement | The rate of color development provides a direct measure of the enzyme's kinetic activity. |

| Specificity | The glycosidic linkage is specifically targeted and cleaved by the enzyme of interest (e.g., α-amylase). |

| Stability | The substrate itself is stable under assay conditions until it interacts with the target enzyme. |

The development of substrates like CNPG3-β showcases the utility of this compound derivatives in creating sensitive and reliable tools for clinical diagnostics and biochemical research. The electronic properties conferred by the chloro and nitro substituents on the phenyl ring are critical for the generation of a good leaving group and a chromophore that can be easily detected.

Utilization in Agrochemical Research and Development

Synthesis of Herbicides and Insecticides

This compound and its parent acid are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. The presence of the chloro and nitro groups on the aromatic ring provides a reactive scaffold that can be elaborated into more complex molecules with desired biological activities.

One notable application is in the synthesis of the molluscicide niclosamide. While the direct precursor is often cited as 2-chloro-4-nitroaniline (B86195), this aniline is synthesized from 2-chloro-4-nitrobenzoic acid, the hydrolysis product of this compound. plos.org The synthesis of niclosamide involves the reaction of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid. The resulting amide is a potent agent used to control snail populations in aquatic environments, which are intermediate hosts for parasites such as schistosomes.

Furthermore, the broader class of chloronitroaromatic compounds, for which this compound is a key synthetic precursor, has widespread use in agriculture as broad-specificity pesticides and fungicides. nih.gov Patents have been filed for processes to produce 2-chloro-4-nitroalkylbenzenes, which are key intermediates for various agrochemicals. google.com These processes often start from 4-nitroalkylbenzenes and introduce the chloro group at the 2-position, highlighting the importance of this substitution pattern in the design of effective crop protection agents.

The following table provides examples of agrochemicals and their precursors related to this compound.

| Agrochemical Class | Example Compound/Intermediate | Precursor derived from this compound |

| Molluscicide | Niclosamide | 2-Chloro-4-nitroaniline |

| Herbicide/Fungicide Intermediate | 2-Chloro-4-nitroalkylbenzenes | 4-Nitroalkylbenzene (via chlorination) |

| Antifungal | Triazole derivatives | While not a direct derivative, the synthesis of some antifungal agents involves amide bond formation, a reaction for which benzoyl chlorides are well-suited. mdpi.comresearchgate.net |

The versatility of this compound as a starting material allows for the introduction of the 2-chloro-4-nitrophenyl moiety into a wide range of molecular frameworks, leading to the development of new and effective agrochemicals.

Development of Crop Protection Agents

The application of this compound extends to the broader development of crop protection agents beyond specific herbicides and insecticides. Its utility lies in its ability to serve as a building block for compounds that can protect crops from a variety of threats, including fungal diseases.

The development of such agents often follows a path of lead optimization, where different substituted benzoyl chlorides would be reacted with a core structure to fine-tune the biological activity. The 2-chloro-4-nitro substitution pattern is a common motif in agrochemical research due to its known contribution to bioactivity.

Contributions to Material Science and Dye Synthesis

Intermediate for Dyes and Pigments Production

Chloronitroaromatic compounds, including this compound and its derivatives, are foundational intermediates in the synthesis of a wide array of dyes and pigments. nih.gov The reactivity of the acyl chloride group allows for its facile reaction with various aromatic amines and other nucleophiles to form chromophoric systems.

A key derivative of this compound in this context is 2-chloro-4-nitroaniline. This compound, obtained from the corresponding benzoic acid, serves as a diazo component in the synthesis of azo dyes. In this process, the amino group of 2-chloro-4-nitroaniline is diazotized with nitrous acid to form a highly reactive diazonium salt. This salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to generate the final azo dye. The specific shades and properties of the resulting dyes are determined by the nature of both the diazo component and the coupling component. The presence of the chloro and nitro groups on the diazo component's aromatic ring can significantly influence the color and fastness properties of the dye.

The following table outlines the general role of this compound derivatives in dye synthesis.

| Derivative | Role in Dye Synthesis | Resulting Dye Class |

| 2-Chloro-4-nitroaniline | Diazo Component | Azo Dyes |

The worldwide production of 2-chloro-4-nitrobenzoic acid, the precursor to this compound, for use as an intermediate in the industrial production of dyes underscores its importance in this sector. nih.gov

Application in Polymer Chemistry

The utility of this compound in polymer chemistry is an area of specialized research, primarily exploring its role as a monomer or a modifying agent to introduce specific functionalities into polymer chains. The presence of the reactive benzoyl chloride group allows it to participate in polymerization reactions, while the chloro and nitro substituents offer sites for further chemical transformations or influence the final properties of the polymer.

One notable area of investigation involves the synthesis of polyamides through polycondensation reactions. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of this compound as a comonomer in the synthesis of such polymers can impart unique characteristics. For instance, the nitro group can enhance the polymer's solubility in certain organic solvents and can also be chemically reduced to an amino group, providing a reactive site for subsequent polymer modifications, such as grafting or cross-linking.

While extensive research specifically detailing the polymerization of this compound is limited in readily available literature, the principles of polyamide and polyester synthesis provide a framework for its potential applications. In a typical polycondensation reaction, this compound would be reacted with an aromatic or aliphatic diamine to form a polyamide, or with a diol to form a polyester. The reaction conditions, such as temperature, solvent, and catalyst, would be critical in controlling the molecular weight and properties of the resulting polymer.

A study on the free radical homopolymerization of a related, though different, monomer, N-(2-chloro-4-nitrophenyl)maleimide (N-CNPMI), provides some insight into the behavior of the 2-chloro-4-nitro-phenyl moiety in polymerization. In this research, the homopolymer (H-CNPMI) was synthesized using benzoyl peroxide as an initiator in dimethylformamide at 70°C. The resulting polymer's thermal stability was characterized by thermogravimetric analysis (TGA), with an initial decomposition temperature of 180°C. The molecular weight of the homopolymer was determined by gel permeation chromatography (GPC) to be 1198 g/mol with a polydispersity index (PDI) of 1.181. researchgate.net

Although this study does not directly involve this compound, it demonstrates that the 2-chloro-4-nitrophenyl group can be incorporated into a polymer structure. The data from this study is summarized in the table below.

| Property | Value |

|---|---|

| Monomer | N-(2-chloro-4-nitrophenyl)maleimide |

| Polymerization Type | Free Radical Homopolymerization |

| Initiator | Benzoyl peroxide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70 °C |

| Initial Decomposition Temperature (TGA) | 180 °C |

| Molecular Weight (Mn) by GPC | 1198 g/mol |

| Polydispersity Index (PDI) | 1.181 |

Further research is necessary to fully elucidate the specific applications and detailed research findings of this compound in polymer chemistry. The potential for creating novel functional polymers suggests that this compound could be a valuable building block in materials science.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and bonding within 2-Chloro-4-nitrobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits a distinct pattern of signals in the aromatic region. Due to the substitution pattern on the benzene (B151609) ring, three aromatic protons are present, each with a unique chemical environment. The electron-withdrawing effects of the nitro group, the chloro group, and the benzoyl chloride moiety lead to a downfield shift of these proton signals.

A detailed analysis of the ¹H NMR spectrum reveals:

A doublet of doublets corresponding to the proton at the C6 position, influenced by ortho and meta couplings.

A doublet for the proton at the C5 position, showing meta coupling.

A doublet for the proton at the C3 position, exhibiting ortho coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the acid chloride. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbons bearing the chloro and nitro groups, as well as the carbonyl carbon, showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ¹H | 7.8 - 8.2 | d | ortho-coupling |

| H-5 | ¹H | 8.2 - 8.6 | dd | ortho- and meta-coupling |

| H-6 | ¹H | 8.0 - 8.4 | d | meta-coupling |

| C=O | ¹³C | 165 - 175 | s | Carbonyl carbon |

| C-1 | ¹³C | 130 - 140 | s | Carbon attached to C=O |

| C-2 | ¹³C | 135 - 145 | s | Carbon attached to Cl |

| C-3 | ¹³C | 125 - 135 | d | CH |

| C-4 | ¹³C | 145 - 155 | s | Carbon attached to NO₂ |

| C-5 | ¹³C | 120 - 130 | d | CH |

| C-6 | ¹³C | 130 - 140 | d | CH |

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov

Key vibrational frequencies observed in the IR spectrum include:

A strong and sharp absorption band in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the acid chloride group.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear as two distinct bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

The C-Cl stretching vibration is generally observed in the fingerprint region, between 600 and 800 cm⁻¹.

Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1800 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or cyclohexane, is expected to show absorption maxima (λmax) corresponding to the π → π* and n → π* electronic transitions of the aromatic ring and the carbonyl group. The presence of the nitro and chloro substituents influences the position and intensity of these absorption bands. For substituted benzoyl chlorides, the main absorption bands are generally observed to be similar to those of the corresponding benzaldehydes and acetophenones.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its identification and structural confirmation. nist.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peak in this cluster will correspond to the molecule containing two ³⁵Cl atoms.

Common fragmentation pathways for this compound under EI conditions include:

Loss of a chlorine radical from the acyl chloride group to form the [M-Cl]⁺ ion.

Loss of the nitro group (NO₂) to give the [M-NO₂]⁺ fragment.

Cleavage of the carbonyl group, leading to the formation of the 2-chloro-4-nitrophenyl cation.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 219/221/223 | [C₇H₃³⁵Cl₂NO₃]⁺ / [C₇H₃³⁵Cl³⁷ClNO₃]⁺ / [C₇H₃³⁷Cl₂NO₃]⁺ (Molecular Ion Cluster) |

| 184/186 | [C₇H₃³⁵ClNO₃]⁺ / [C₇H₃³⁷ClNO₃]⁺ ([M-Cl]⁺) |

| 173/175 | [C₇H₃³⁵Cl₂O]⁺ / [C₇H₃³⁵Cl³⁷ClO]⁺ ([M-NO₂]⁺) |

| 155/157 | [C₆H₃³⁵ClNO₂]⁺ / [C₆H₃³⁷ClNO₂]⁺ |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, and starting materials, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. It allows for the efficient separation and quantification of the compound, making it an invaluable tool for monitoring the progress of reactions and assessing the purity of the final product.

A common approach for the analysis of benzoyl chlorides is reversed-phase HPLC. A suitable method for this compound would typically involve:

Column: A C18 column is often employed, providing good separation based on the hydrophobicity of the analytes.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired separation.

Detection: A UV detector is commonly used for the detection of this compound, as the aromatic ring and carbonyl group absorb UV radiation. The detection wavelength is chosen to maximize the sensitivity for the compound of interest.

By analyzing samples at different time points during a reaction, HPLC can be used to monitor the consumption of starting materials and the formation of this compound, as well as any byproducts. For purity analysis, a validated HPLC method can accurately determine the percentage of this compound in a sample and quantify any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC is utilized to assess purity, with some commercial suppliers specifying a purity of at least 98.0% as determined by this method labproinc.com.

The mass spectrometry component provides structural information, confirming the identity of the compound by analyzing its mass-to-charge ratio and fragmentation pattern upon electron ionization. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as a benchmark for identification nist.gov. This data is crucial for confirming the presence of the desired product and identifying any volatile impurities or byproducts from a synthesis.

Table 1: Key Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂NO₃ nist.gov |

| Molecular Weight | 220.01 g/mol sigmaaldrich.com |

| CAS Number | 7073-36-1 nist.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Checks

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions and assess the purity of products. For reactions involving this compound, such as its conversion to esters or amides, TLC allows for the qualitative tracking of the consumption of the starting material and the appearance of the product.

By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (eluent), the components separate based on their polarity. The starting material, this compound, will have a specific retention factor (Rf), which will differ from that of the less polar product. The progress of the reaction can be visualized under UV light or by using a staining agent, with the disappearance of the starting material spot and the intensification of the product spot indicating the reaction's advancement toward completion. This method is invaluable for determining the optimal reaction time and for preliminary purity assessment before more advanced purification and characterization.

Advanced Crystallographic and Solid-State Analysis

Advanced analytical techniques are employed to elucidate the precise three-dimensional arrangement of atoms and molecules in the solid state, which governs the material's macroscopic properties.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. It provides precise information on bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. While a specific SC-XRD study for this compound is not detailed in the available literature, analysis of closely related structures provides insight into the data that can be obtained. For example, the crystal structure of 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, which shares the 2-chloro-4-nitrophenyl core, has been determined researchgate.net. In this related molecule, the molecules are connected by C—H···O hydrogen bonds, and the dihedral angle between the benzene ring and the nitro group is 16.2 (1)° researchgate.net.

Table 2: Illustrative Crystal Data for a Related Compound: 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆Cl₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.476 (3) |

| b (Å) | 12.775 (3) |

| c (Å) | 7.2230 (14) |

| β (°) | 92.32 (3) |

| Volume (ų) | 1150.3 (4) |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Behavior

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to characterize the crystalline nature of solid materials latech.edu. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, making it a powerful tool for identifying unknown materials, determining sample purity, and detecting different crystalline forms, known as polymorphs latech.edu. For a compound like this compound, PXRD would be essential for quality control, ensuring batch-to-batch consistency of the solid-state form and investigating any potential polymorphic transformations under different processing or storage conditions.

Co-crystallization and Molecular Salt Formation in Related Systems

The study of co-crystals and molecular salts is a significant area of crystal engineering, particularly for modifying the physicochemical properties of active pharmaceutical ingredients. While this compound is a reactive acyl chloride, its corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid, has been successfully used as a coformer to produce a series of binary complexes, including both cocrystals and molecular salts nih.gov.

A cocrystal is formed between two or more neutral molecules held together by non-covalent interactions, whereas a molecular salt involves proton transfer between an acidic and a basic component, resulting in an ionic interaction researchgate.netcolab.ws. Studies have shown that 2-chloro-4-nitrobenzoic acid forms a 1:1 cocrystal with nicotinamide, where the two components are linked by a carboxylic acid-pyridine hydrogen bond nih.gov. It has also been shown to form molecular salts and other cocrystals with various pharmaceutically relevant compounds nih.gov. These findings highlight the potential of the 2-chloro-4-nitrobenzoyl moiety (in its acid form) to participate in robust intermolecular interactions for the formation of new solid-state structures.

Table 3: Examples of Cocrystals and Molecular Salts Formed with 2-Chloro-4-nitrobenzoic Acid nih.gov

| Coformer | Type of Complex | Stoichiometry (Acid:Coformer) |

|---|---|---|

| Isonicotinamide | Cocrystal | 1:1 |

| 3,3-diethylpyridine-2,4(1H,3H)-dione | Cocrystal | 2:1 |

| Pyrrolidin-2-one | Cocrystal | 1:1 |

| 2-carboxypiperidinium | Molecular Salt | 1:1 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These in silico studies offer insights into molecular geometry, stability, and electronic properties that are often complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT can accurately predict molecular geometries, energies, and other properties. For aromatic compounds similar to 2-Chloro-4-nitrobenzoyl chloride, calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost tcichemicals.com.

The optimization of the molecular geometry of this compound using DFT would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable (lowest energy) conformation of the molecule. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a related Schiff base compound, the HOMO-LUMO gap was calculated to be 0.13061 atomic units (a.u.), providing a measure of its electronic excitability nih.gov.

Theoretical analysis can quantify the energy required to rotate these groups, thereby identifying the most stable orientations and the transition states between them. The dihedral angle between the plane of the benzene (B151609) ring and the nitro group is a key parameter. In the crystal structure of a related derivative, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, this dihedral angle was found to be 16.2(1)° chemrxiv.orgnih.gov. This slight twist from perfect planarity is a result of balancing electronic effects (conjugation) with steric hindrance from adjacent atoms. Computational methods can map the potential energy surface as a function of this rotation, revealing the energy barrier that must be overcome for the nitro group to rotate. This information is vital for understanding the molecule's dynamic behavior in different environments.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques are essential for exploring how this compound and its derivatives might interact with biological systems, such as proteins. These studies can predict binding modes and affinities, guiding the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential inhibitors of enzymes like c-Met kinase, a receptor tyrosine kinase implicated in various cancers nih.gov. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol rug.nl.

Docking studies on quinoxaline derivatives, which are structurally distinct but target the same kinase, reveal that inhibitors typically form key interactions, such as hydrogen bonds, with specific amino acid residues in the kinase's active site, like MET1160 acs.org. For derivatives of this compound, docking simulations would predict how the chloro, nitro, and benzoyl chloride groups interact with the protein's binding pocket. The binding energy scores from these simulations help rank potential derivatives based on their predicted potency as inhibitors. For example, studies on related nitrobenzamide derivatives showed binding energies ranging from -8.0 to -9.7 kcal/mol, indicating significant binding interactions rug.nl.

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the protein's binding site and to validate the interactions predicted by docking lookchem.comrsc.org.

In studies of antidiabetic agents derived from a 2-chloro-4-nitrobenzamide scaffold, MD simulations were performed to confirm the stability of the most active compound within the binding sites of target enzymes lookchem.comrsc.org. By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand-protein complex over the simulation period, researchers can determine if the ligand remains stably bound in its predicted pose. A stable RMSD suggests that the interactions observed in the docking study are maintained, reinforcing the predicted binding mode lookchem.comrsc.org.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The way molecules of this compound interact with each other and with other molecules is governed by a range of non-covalent intermolecular forces. Understanding these interactions is key to predicting crystal packing, solubility, and interactions with biological receptors.

Although this compound itself does not have traditional hydrogen bond donors, its oxygen and nitrogen atoms can act as hydrogen bond acceptors rsc.org. In derivatives or co-crystals, this potential is realized. For example, in the crystal structure of 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide, molecules are linked into chains by N—H⋯O hydrogen bonds unimi.it. Similarly, studies on 2-chloro-4-nitrobenzoic acid complexes have identified various heteromeric hydrogen-bonded interactions, including N–H⋯O and O–H⋯O bonds, which dictate the supramolecular assembly nih.govlookchem.com. Weak C—H⋯O hydrogen bonds have also been observed, contributing to the formation of three-dimensional networks in the crystal structures of related compounds nih.govlookchem.com.

| Interaction Type | Example Compound/Complex | Bond Distance (Å) | Reference |

| N—H⋯O | 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid | 2.734 | lookchem.com |

| O—H⋯O | 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid | 2.521 | lookchem.com |

| C—H⋯O | 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid | 3.239 | lookchem.com |

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site acs.orgresearchgate.net. The presence of two chlorine atoms in this compound makes halogen bonding a potentially significant interaction in its solid-state chemistry. The strength of this interaction typically follows the trend I > Br > Cl > F researchgate.net.

The aromatic ring of this compound allows for π-stacking interactions, where the π-electron systems of adjacent rings interact favorably. These interactions are crucial for the stabilization of crystal structures. In derivatives of 2-chloro-4-nitrobenzoic acid, acid-acid dimer motifs have been shown to be stabilized by π⋯π stacking interactions unimi.it.

Studies on related structures have identified both offset π-stacking and π-π T-shaped interactions nih.govlookchem.com. For example, in the crystal structure of a Schiff base derivative, offset stacking was observed with an intercentroid distance of 3.833 Å nih.gov. In another case involving a 2-chloro-4-nitro substituted phenyl ring, π-π stacked interactions were noted with bond lengths of 5.3 Å and 5.77 Å to amino acid residues in a protein active site lookchem.com.

| Interaction Type | System | Interacting Moieties | Distance (Å) |

| Offset π–π Stacking | (E)-2-chloro-4-nitro-N'-(2,4-dinitrophenyl)benzohydrazide | Inversion-related molecules | 3.833 (intercentroid) |

| π–π Stacked | 2-Cl-4-NO2 phenyl ring with protein residue | Tyr:258 | 5.3 |

| π–π T-shaped | 2-Cl-4-NO2 phenyl ring with protein residue | Phe:188 | 5.07 |

Non-covalent Interactions in Crystal Packing and Supramolecular Assemblies

Key Potential Non-covalent Interactions:

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the nitro group or the carbonyl group.

Hydrogen Bonding: Although the molecule itself lacks classical hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic protons can interact with the oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atom of an adjacent molecule.

π-π Stacking: The presence of the aromatic ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal structure.

Dipole-Dipole Interactions: The polar nature of the nitro and carbonyl groups, as well as the carbon-chlorine bonds, will result in significant dipole-dipole interactions that influence the orientation of molecules within the crystal.

Studies on analogous compounds, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, have utilized techniques like Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. nih.gov Such an analysis for this compound would provide a detailed map of the close contacts between neighboring molecules, highlighting the dominant interactions responsible for the supramolecular architecture. The shape-index and curvedness plots derived from a Hirshfeld surface analysis would further reveal details about stacking patterns. nih.gov

Table of Potential Intermolecular Interactions and Their Significance:

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

| Halogen Bonding | -Cl | O (nitro/carbonyl) | Directional interaction influencing molecular alignment. |

| Weak Hydrogen Bonding | C-H (aromatic) | O (nitro/carbonyl), Cl | Formation of extended networks and stabilization of layers. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to the cohesive energy and dense packing. |

| Dipole-Dipole | Polar groups (-NO₂, -COCl, -Cl) | Polar groups | Governs the overall orientation of molecules to minimize repulsion and maximize attraction. |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactive behavior and intermolecular interactions. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

For this compound, an ESP analysis would be expected to reveal the following features:

Negative Potential: The most significant regions of negative electrostatic potential would be localized on the oxygen atoms of the nitro group and the carbonyl group. These areas represent the most likely sites for electrophilic attack and for engaging in attractive interactions with positive centers of neighboring molecules, such as halogen bonds or weak hydrogen bonds.

Positive Potential: Regions of positive electrostatic potential would be anticipated around the hydrogen atoms of the aromatic ring and, to a lesser extent, on the chlorine atom attached to the benzoyl group due to the electron-withdrawing nature of the adjacent carbonyl group. The area on the chlorine atom of the aromatic ring could exhibit a region of positive potential known as a σ-hole, which is characteristic for halogen bonding.

Neutral Regions: The carbon backbone of the aromatic ring would likely exhibit a more neutral potential.

The insights gained from an ESP analysis are crucial for rationalizing the observed crystal packing and for predicting how the molecule will interact with other chemical species. For instance, the distinct positive and negative regions on the ESP surface would directly correspond to the donor and acceptor sites for the non-covalent interactions discussed in the previous section.

Table of Predicted Electrostatic Potential Features:

| Molecular Region | Predicted Electrostatic Potential | Implication for Intermolecular Interactions |

| Oxygen atoms (Nitro Group) | Strongly Negative | Strong acceptor for hydrogen and halogen bonds. |

| Oxygen atom (Carbonyl Group) | Negative | Acceptor for hydrogen and halogen bonds. |

| Chlorine atom (Aromatic Ring) | Potentially Positive (σ-hole) | Donor for halogen bonding. |

| Aromatic Hydrogen atoms | Positive | Donor for weak C-H···O/Cl hydrogen bonds. |

Environmental and Toxicological Considerations in Research Context

Degradation Pathways and Metabolite Identification (drawing parallels from related compounds)

The environmental persistence of 2-Chloro-4-nitrobenzoyl chloride is largely dictated by its susceptibility to both biological and non-biological degradation processes. Due to its reactive acyl chloride group, its initial transformation in an aqueous environment is rapid, leading to the formation of 2-chloro-4-nitrobenzoic acid (2C4NBA). Consequently, the subsequent degradation pathways are those of 2C4NBA and other related chloronitroaromatic compounds.

The microbial degradation of chloronitroaromatic compounds (CNACs) has been a subject of significant research, as these compounds are often resistant to breakdown due to the presence of electron-withdrawing chloro and nitro groups. nih.govnih.gov Microorganisms, however, have evolved specific enzymatic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. nih.govasm.org

The degradation of 2C4NBA, the primary hydrolysis product of this compound, has been notably documented. Studies on various bacterial strains reveal several key metabolic strategies: